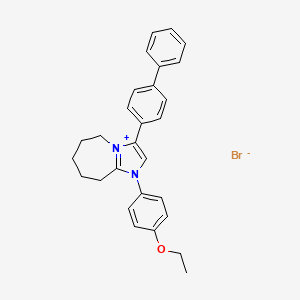
Tenofovir diphosphate triethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tenofovir diphosphate triethylamine is a compound that acts as a competitive inhibitor of DNA polymerases and serves as a substrate for HIV type 1 reverse transcriptase . It is a derivative of tenofovir, which is a nucleotide reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B infections . This compound is known for its antiviral properties and is a key component in antiretroviral therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tenofovir diphosphate triethylamine involves the phosphorylation of tenofovir. The process typically includes the use of phosphorylating agents such as phosphorus oxychloride or phosphorus trichloride in the presence of a base like triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the diphosphate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product. The compound is often produced in bulk quantities for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: Tenofovir diphosphate triethylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various phosphoric acid derivatives, while substitution reactions can yield different phosphate esters .
Scientific Research Applications
Tenofovir diphosphate triethylamine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in studies related to DNA polymerase inhibition and reverse transcriptase activity.
Industry: The compound is used in the pharmaceutical industry for the production of antiviral drugs.
Mechanism of Action
The mechanism of action of tenofovir diphosphate triethylamine involves its incorporation into the viral DNA by HIV reverse transcriptase. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA chain. This inhibition of viral DNA synthesis effectively halts the replication of the virus . The compound targets the reverse transcriptase enzyme and interferes with its normal function, thereby reducing viral load in infected individuals .
Comparison with Similar Compounds
- Tenofovir disoproxil fumarate
- Tenofovir alafenamide
- Adefovir dipivoxil
Comparison: Tenofovir diphosphate triethylamine is unique in its specific inhibition of DNA polymerases and its role as a substrate for HIV reverse transcriptase. Compared to tenofovir disoproxil fumarate and tenofovir alafenamide, it has different pharmacokinetic properties and may offer distinct advantages in terms of efficacy and safety . Adefovir dipivoxil, another similar compound, is also used in antiviral therapy but has a different mechanism of action and pharmacological profile .
Properties
Molecular Formula |
C15H31N6O10P3 |
|---|---|
Molecular Weight |
548.36 g/mol |
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C9H16N5O10P3.C6H15N/c1-6(2-14-4-13-7-8(10)11-3-12-9(7)14)22-5-25(15,16)23-27(20,21)24-26(17,18)19;1-4-7(5-2)6-3/h3-4,6H,2,5H2,1H3,(H,15,16)(H,20,21)(H2,10,11,12)(H2,17,18,19);4-6H2,1-3H3/t6-;/m1./s1 |
InChI Key |
SHPQIISMXAPZDX-FYZOBXCZSA-N |
Isomeric SMILES |
CCN(CC)CC.C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
CCN(CC)CC.CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



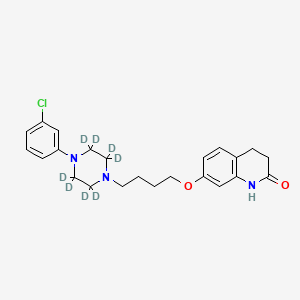
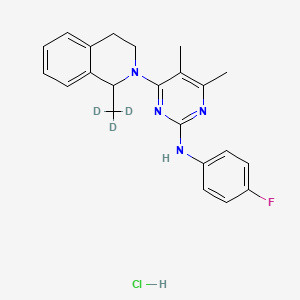
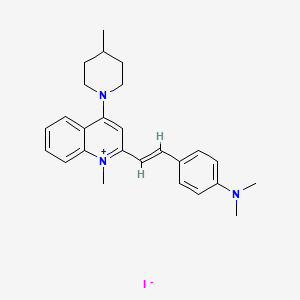
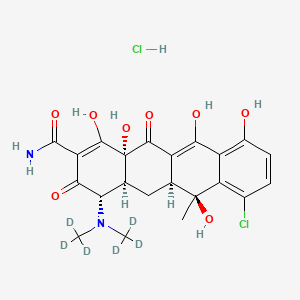
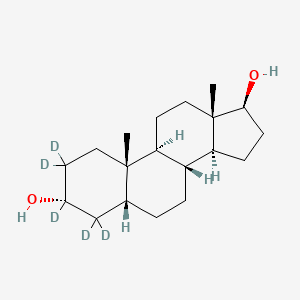
![zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12419669.png)
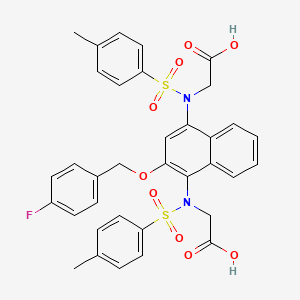
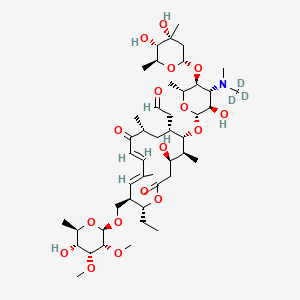
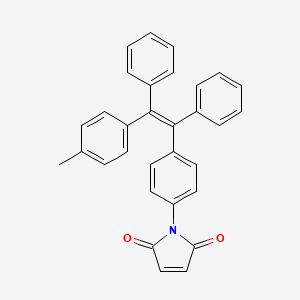

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12419702.png)

